5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine
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Overview
Description
5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine is an organic compound with the molecular formula C12H12N4O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an aminoethyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine typically involves the nitration of 2-{[2-(2-pyridinyl)ethyl]amino}pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available pyridine derivatives. The process includes nitration, reduction, and subsequent functional group modifications to achieve the desired product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-{[2-(2-pyridinyl)ethyl]amino}-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-pyridinyl)ethyl]amino}pyridine: Lacks the nitro group and has different reactivity and biological activity.
5-nitro-2-aminopyridine: Similar structure but lacks the ethylamino group, leading to different chemical and biological properties.
2-nitropyridine: Lacks the ethylamino group and has different reactivity and applications.
Uniqueness
5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine is unique due to the presence of both the nitro and ethylamino groups, which confer distinct chemical reactivity and potential biological activity. Its dual functional groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
167897-26-9 |
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Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25g/mol |
IUPAC Name |
5-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N4O2/c17-16(18)11-4-5-12(15-9-11)14-8-6-10-3-1-2-7-13-10/h1-5,7,9H,6,8H2,(H,14,15) |
InChI Key |
CVOWNXLYIOLUSR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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